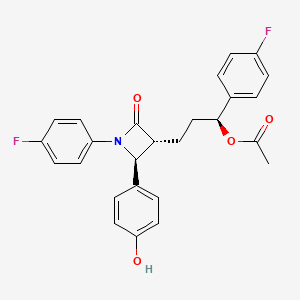

3-O-Acetyl Ezetimibe

Description

Properties

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-DSNGMDLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of 3-O-Acetyl Ezetimibe: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth characterization of 3-O-Acetyl Ezetimibe, a potential process-related impurity in the synthesis of the cholesterol-lowering drug, Ezetimibe. The guide details the probable synthetic origin of this impurity, strategies for its isolation and purification, and a comprehensive analytical approach for its identification and quantification. Leveraging established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers both theoretical and practical insights for researchers, scientists, and drug development professionals. All methodologies are presented with a focus on scientific integrity and adherence to regulatory standards, ensuring a robust framework for impurity profiling in pharmaceutical development.

Introduction: The Imperative of Impurity Profiling in Ezetimibe

Ezetimibe is a potent inhibitor of cholesterol absorption, widely prescribed for the management of hypercholesterolemia.[1] Its complex multi-chiral structure, however, presents significant challenges during synthesis, often leading to the formation of various process-related impurities.[2] The presence of such impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4]

This guide focuses on a specific potential impurity, this compound. This compound, with the chemical formula C26H23F2NO4 and CAS number 1044664-24-5, is structurally similar to the active pharmaceutical ingredient (API), with an acetyl group attached to the hydroxyl moiety of the 3-hydroxypropyl side chain.[5][6] Understanding the formation, isolation, and analytical signature of this impurity is paramount for ensuring the quality and safety of Ezetimibe.

Genesis of an Impurity: The Synthetic Origin of this compound

The formation of this compound is most likely a consequence of synthetic strategies employing acetyl protecting groups. In multi-step organic syntheses, protecting groups are frequently used to mask reactive functional groups to prevent unwanted side reactions.

While specific proprietary synthesis routes for Ezetimibe may vary, a plausible pathway for the introduction of the 3-O-acetyl group involves the use of an acetyl protecting group on the secondary alcohol of a key intermediate. If the deprotection step is incomplete or if acetylation occurs as an unintended side reaction, residual this compound can be carried through to the final API.

A simplified schematic illustrating a potential point of formation for this compound during synthesis is presented below.

Figure 1. Plausible formation pathway of this compound impurity.

Isolation and Purification Strategy

The isolation of this compound from the bulk drug substance is a critical step for its definitive characterization and for its use as a reference standard in analytical method development. Due to its structural similarity to Ezetimibe, chromatographic techniques are the most effective approach.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a powerful tool for isolating impurities in the milligram to gram scale. A reversed-phase method is generally suitable for compounds of this polarity.

Experimental Protocol:

-

Column Selection: A high-capacity C18 or C8 stationary phase is recommended. Column dimensions will depend on the scale of purification required.

-

Mobile Phase Optimization: A gradient elution using a mixture of water (or a suitable buffer) and an organic modifier like acetonitrile or methanol is typically employed. The gradient should be optimized in an analytical setting first to achieve sufficient resolution between Ezetimibe and the 3-O-Acetyl impurity.

-

Sample Preparation: The crude Ezetimibe mixture is dissolved in a suitable solvent, filtered, and loaded onto the column.

-

Fraction Collection: Fractions are collected based on the UV chromatogram, targeting the peak corresponding to the impurity.

-

Purity Confirmation: The purity of the isolated fractions should be confirmed by analytical HPLC.

Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated, stability-indicating HPLC method is required for the routine quantification of this compound in Ezetimibe drug substance and drug product. While a specific validated method for this impurity is not publicly available, a robust method can be developed based on existing methods for Ezetimibe and its other impurities.[7][8][9]

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |

| Elution | Gradient | To ensure adequate separation from the main peak and other potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 232 nm | Ezetimibe and its derivatives have a UV chromophore.[7] |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Sources

- 1. Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjpn.org [rjpn.org]

- 6. aseestant.ceon.rs [aseestant.ceon.rs]

- 7. archives.ijper.org [archives.ijper.org]

- 8. rsc.org [rsc.org]

- 9. Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure Elucidation of 3-O-Acetyl Ezetimibe

Abstract

This technical guide provides a comprehensive framework for the chemical structure elucidation of 3-O-Acetyl Ezetimibe, a potential impurity or derivative of the cholesterol-lowering drug, Ezetimibe. As mandated by global regulatory bodies like the International Council for Harmonisation (ICH), the identification and characterization of any impurity exceeding 0.1% is a critical aspect of drug development and manufacturing to ensure product safety and efficacy.[1][2] This document outlines a systematic and scientifically rigorous approach, leveraging a suite of modern analytical techniques to unequivocally determine the molecular structure of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the stringent requirements of regulatory submissions.

Introduction: The Imperative of Impurity Profiling

Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia.[3] It functions by inhibiting the absorption of cholesterol in the small intestine.[3] During the synthesis, formulation, or storage of Ezetimibe, various related substances, including process-related impurities and degradation products, can emerge.[4][5] The presence of these impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.[6] Therefore, a thorough impurity profile is a non-negotiable aspect of pharmaceutical quality control.[2][7]

This compound is a potential derivative where the hydroxyl group at the 3-position of the Ezetimibe molecule is acetylated.[8][9][10] Its presence could arise from various sources, including as a synthetic byproduct or a degradation product. This guide provides a detailed roadmap for its isolation and structural confirmation, ensuring adherence to Good Laboratory Practices (GLP) and regulatory expectations.

Foundational Knowledge and Regulatory Context

The ICH has established clear guidelines (Q3A/B) that set thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[6][11] For impurities found at levels above 0.1%, structural identification is mandatory.[1][2] This process is not merely an analytical exercise but a critical step in assessing the potential toxicological risk associated with the impurity.[6]

The structural elucidation of an unknown impurity is a multi-faceted process that relies on the convergence of data from several analytical techniques. A logical and systematic workflow is paramount to ensure the unambiguous assignment of the chemical structure.

The Elucidation Workflow: A Step-by-Step Approach

The following sections detail a robust workflow for the isolation and structural characterization of this compound.

Isolation and Purification

The initial step involves the isolation of the impurity from the bulk drug substance or product. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Experimental Protocol: Preparative HPLC

-

Column Selection: A C18 reversed-phase column is typically suitable for separating Ezetimibe and its related impurities.

-

Mobile Phase Optimization: A gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is developed to achieve optimal separation.

-

Detection: UV detection at an appropriate wavelength (e.g., 230-235 nm) is used to monitor the elution of the compounds.[5][12]

-

Fraction Collection: The fraction corresponding to the impurity peak is collected.

-

Purity Confirmation: The purity of the isolated fraction is confirmed by analytical HPLC.

Molecular Weight Determination: Mass Spectrometry

Once a pure sample of the impurity is obtained, the next crucial step is to determine its molecular weight. High-Resolution Mass Spectrometry (HRMS) is the preferred technique for this, as it provides a highly accurate mass measurement, which aids in determining the elemental composition.

Experimental Protocol: LC-MS/MS

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing pharmaceutical compounds.[13]

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is used to obtain high-resolution mass data.

-

Data Analysis: The accurate mass of the molecular ion is used to propose possible molecular formulas. The molecular formula for this compound is C26H23F2NO4, with a molecular weight of 451.46 g/mol .[8]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.

Functional Group Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the isolated impurity is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.[14]

-

Spectral Interpretation: The presence of key functional groups is confirmed by their characteristic absorption bands. For this compound, one would expect to see:

-

Ester C=O stretch: around 1735 cm-1

-

Amide C=O stretch (β-lactam): around 1760 cm-1

-

Aromatic C-H stretches: above 3000 cm-1

-

Aliphatic C-H stretches: below 3000 cm-1

-

C-O stretch: around 1240 cm-1 (ester) and 1000-1100 cm-1 (alcohol)

-

O-H stretch (phenolic): a broad band around 3100-3500 cm-1

-

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[14] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous structure assignment.

Experimental Protocol: NMR Spectroscopy [14]

-

Sample Preparation: 5-10 mg of the purified impurity is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.[14]

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of an acetyl group would be indicated by a singlet at approximately 2.1 ppm.

-

¹³C NMR: Provides information about the number of different types of carbons in the molecule. The carbonyl carbon of the acetyl group would appear around 170 ppm.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry.

-

Data Integration and Structure Confirmation

The final step in the elucidation process is the integration of all the spectroscopic data to build a cohesive and definitive structural assignment for this compound.

| Technique | Expected Data for this compound |

| HRMS | Molecular ion peak corresponding to the exact mass of C26H23F2NO4. |

| FT-IR | Characteristic absorption bands for ester C=O, amide C=O, and other functional groups. |

| ¹H NMR | Signals corresponding to aromatic protons, aliphatic protons, and a characteristic singlet for the acetyl methyl group. |

| ¹³C NMR | Signals for aromatic, aliphatic, and carbonyl carbons, including the ester and amide carbonyls. |

| 2D NMR | Correlation peaks confirming the connectivity of the molecular framework. |

Visualization of the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process.

Caption: A streamlined workflow for the structural elucidation of pharmaceutical impurities.

Conclusion: Ensuring Pharmaceutical Quality

The structural elucidation of impurities like this compound is a cornerstone of modern pharmaceutical development and quality control.[15][16] By employing a systematic and multi-technique approach as outlined in this guide, researchers and scientists can confidently identify and characterize unknown compounds, thereby ensuring the safety, quality, and efficacy of pharmaceutical products. This rigorous scientific process is not only a regulatory requirement but also a fundamental aspect of our commitment to patient health.

References

- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.

-

Validating Analytical Methods in Pharmaceuticals - Pharmuni. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ezetimibe Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 15, 2026, from [Link]

-

Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved January 15, 2026, from [Link]

-

LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method - Taylor & Francis Online. (n.d.). Retrieved January 15, 2026, from [Link]

-

Analytical method validation: A brief review. (n.d.). Retrieved January 15, 2026, from [Link]

-

Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube. (2024, December 25). Retrieved January 15, 2026, from [Link]

- Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR. (2010). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 73-78.

-

Characterization of Novel Stress Degradation Products of Bempedoic Acid and Ezetimibe using UPLC-MS/MS - Longdom Publishing. (2021, November 19). Retrieved January 15, 2026, from [Link]

- Identification, isolation and characterization of process related impurities in ezetimibe. (2014). Journal of Pharmaceutical and Biomedical Analysis, 88, 385-390.

-

Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthetic scheme for the degradation products of ezetimibe. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved January 15, 2026, from [Link]

-

Validation of Analytical Methods: A Review - Gavin Publishers. (n.d.). Retrieved January 15, 2026, from [Link]

-

FTIR spectra of Ezetimibe. B). FTIR spectra of Ezetimibe loaded SEDDS formulation. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) ICH GUIDELINES FOR IMPURITY PROFILE - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING - IJCRT.org. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fourier transformed infrared (FTIR-ATR) spectra for ezetimibe (EZE),... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

FT-IR spectrum of Ezetimibe | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ezetimibe NMR | New Drug Approvals. (2015, October 8). Retrieved January 15, 2026, from [Link]

-

Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

NMR crystallography of ezetimibe co-crystals - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Structures of ezetimibe, desfluoro impurity and intermediates. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography–tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Simultaneous determination of ezetimibe, atorvastatin and simvastatin using quadrupole LC-MS: Application to combined tablets and plasma after SPE - Matilda. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Impurity Profiling: A Case Study of Ezetimibe - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ezetimibe 3-O-Acetyl Impurity | CAS No- 1044664-24-5 - GLP Pharma Standards. (n.d.). Retrieved January 15, 2026, from [Link]

-

FTIR spectrum interpretation for ezetimibe formulations - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Separation of Ezetimibe and its Organic Impurities per USP Monograph - Phenomenex. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ezetimibe-Impurities | Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]

-

EZETIMIBE POSTER - New Drug Approvals. (2015, October 8). Retrieved January 15, 2026, from [Link]

-

PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS - Patent 1963260 - EPO. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Modeling of Ezetimibe Analogues - PMC - PubMed Central. (2021, May 22). Retrieved January 15, 2026, from [Link]

-

Shivani T. Raval et al, J. Global Trends Pharm Sci, 2018; 9(2): 5331 - 5358. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. glppharmastandards.com [glppharmastandards.com]

- 9. usbio.net [usbio.net]

- 10. usbio.net [usbio.net]

- 11. jpionline.org [jpionline.org]

- 12. jgtps.com [jgtps.com]

- 13. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 16. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

An In-depth Technical Guide to 3-O-Acetyl Ezetimibe: Synthesis, Characterization, and Analytical Control

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-O-Acetyl Ezetimibe, a critical process-related impurity of the cholesterol absorption inhibitor, Ezetimibe. Drawing upon established principles of organic synthesis, analytical chemistry, and regulatory science, this document offers field-proven insights into the nature of this compound and methodologies for its control.

Introduction: The Significance of this compound in Ezetimibe Drug Development

Ezetimibe is a landmark therapeutic agent that inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, thereby reducing the absorption of dietary and biliary cholesterol from the small intestine.[1] Its synthesis, a multi-step process involving several chiral centers, presents a significant challenge in maintaining stereochemical and chemical purity.[2] Process-related impurities, such as this compound, can arise during synthesis and must be rigorously controlled to ensure the safety and efficacy of the final drug product. This compound is the acetylated form of the parent drug at the secondary alcohol on the C3 side chain. Understanding its formation, characterization, and quantification is paramount for any professional involved in the development, manufacturing, or quality control of Ezetimibe.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is the foundation for all subsequent analytical and synthetic work.

| Property | Value | Source(s) |

| Chemical Name | (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone | [3] |

| CAS Number | 190448-46-5 and 1044664-24-5 (Both are used in literature and by suppliers) | [3] |

| Molecular Formula | C₂₆H₂₃F₂NO₄ | [3] |

| Molecular Weight | 451.47 g/mol | [3] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and acetonitrile. | [1] |

Synthesis and Formation Pathway

While specific proprietary synthesis routes for this compound are not publicly detailed, its formation can be logically inferred as a byproduct of Ezetimibe synthesis or as a result of a direct acetylation reaction. The most probable route of formation is the esterification of the secondary hydroxyl group on the propyl side chain of Ezetimibe.

A plausible synthetic workflow for generating a reference standard of this compound is the direct acetylation of Ezetimibe.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the laboratory-scale synthesis of this compound for use as a reference standard.

-

Dissolution: Dissolve Ezetimibe (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution and cool to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.2-1.5 eq) to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the isolated product using NMR, Mass Spectrometry, and HPLC.

Pharmacological and Toxicological Profile

There is a lack of publicly available data on the specific pharmacological activity and toxicological profile of this compound. In the context of drug development, any uncharacterized impurity is a potential risk. Therefore, its levels in the final drug substance must be strictly controlled within the limits set by regulatory authorities, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[4] The primary concern is not its therapeutic effect but its potential to introduce unknown biological effects.

Analytical Characterization

Robust analytical methods are essential for the detection, identification, and quantification of this compound in Ezetimibe drug substance and formulations.

Spectroscopic Data

While specific spectra for this compound are not widely published in peer-reviewed journals, comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically provided by commercial suppliers of this reference standard.

-

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be very similar to that of Ezetimibe, with the key difference being the appearance of a singlet integrating to three protons in the upfield region (around 2.0-2.2 ppm), corresponding to the methyl protons of the acetyl group. The multiplet corresponding to the proton on the carbon bearing the hydroxyl group in Ezetimibe would be shifted downfield in the spectrum of this compound.

-

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the introduction of the acetyl group will result in the appearance of a new carbonyl carbon signal (around 170 ppm) and a methyl carbon signal (around 21 ppm). The chemical shift of the carbon atom attached to the acetylated oxygen will also be affected.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (451.47 g/mol ). Common fragmentation patterns would involve the loss of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic ester carbonyl stretch (around 1735 cm⁻¹) in addition to the lactam carbonyl stretch of the azetidinone ring. The broad hydroxyl (-OH) stretch present in the IR spectrum of Ezetimibe will be absent.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from Ezetimibe and other related impurities.[5][6]

Caption: A typical analytical workflow for the quantification of this compound.

Protocol: HPLC Method for the Analysis of this compound

This is a general-purpose HPLC method suitable for the separation of this compound from Ezetimibe. Method optimization and validation are required for specific applications.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column, such as a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 232 nm is a common wavelength for the analysis of Ezetimibe and its related compounds.[4]

-

Sample Preparation: Dissolve the Ezetimibe sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

-

Standard Preparation: Prepare a stock solution of this compound reference standard and dilute to create a series of calibration standards.

-

Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks based on their retention times compared to the reference standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Regulatory Context and Impurity Control

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, governed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with guidance from the ICH.[4] For known impurities like this compound, a specific limit is typically established in the drug substance specification. This limit is based on toxicological data or, in its absence, on the principles of threshold qualification. The United States Pharmacopeia (USP) provides monographs for Ezetimibe that outline tests for related compounds and impurities.[6][7]

Conclusion

This compound is a significant process-related impurity in the synthesis of Ezetimibe. A thorough understanding of its chemical properties, formation pathways, and analytical characterization is essential for ensuring the quality, safety, and efficacy of Ezetimibe-containing drug products. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the challenges associated with this critical impurity. The implementation of robust analytical methods and stringent process controls are the cornerstones of a successful strategy for managing this compound in the pharmaceutical industry.

References

-

Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. (2005). Clinical Pharmacokinetics. [Link]

-

The pharmacokinetics of ezetimibe. (2003). Clinical Pharmacokinetics. [Link]

-

[Ezetimibe--pharmacokinetics and therapeutics]. (2006). Gaceta Médica de México. [Link]

-

(EZETIMIBE) TABLETS - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

-

Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. (2020). Critical Reviews in Analytical Chemistry. [Link]

-

The pharmacokinetics of ezetimibe. (2025). ResearchGate. [Link]

-

Separation of Ezetimibe and its Organic Impurities per USP Monograph. (n.d.). Phenomenex. [Link]

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Separation of Ezetimibe and its Chiral Impurities per USP Monograph. (n.d.). Phenomenex. [Link]

-

Ezetimibe Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. (2020). ResearchGate. [Link]

-

Impurity Profiling: A Case Study of Ezetimibe. (2025). ResearchGate. [Link]

-

Identification, isolation and characterization of process related impurities in ezetimibe. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (2025). ResearchGate. [Link]

-

Ezetimibe. (n.d.). Drugs.com. [Link]

-

Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. (2012). Letters in Drug Design & Discovery. [Link]

-

Ezetimibe Impurities. (n.d.). SynZeal. [Link]

-

Synthesis and Modeling of Ezetimibe Analogues. (2021). Molecules. [Link]

- Synthesis of ezetimibe. (2010).

-

Ezetimibe-Impurities. (n.d.). Pharmaffiliates. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to the Formation Mechanism of 3-O-Acetyl Ezetimibe in Ezetimibe Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs), the pursuit of purity is paramount. Process-related impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Ezetimibe, a cholesterol absorption inhibitor, is a widely prescribed medication where stringent control of impurities is critical. This technical guide provides a detailed exploration of the formation mechanism of a potential process-related impurity, 3-O-Acetyl Ezetimibe. By understanding the underlying chemistry of its formation, researchers and drug development professionals can devise effective control strategies to ensure the quality and safety of Ezetimibe.

Ezetimibe and the Significance of the 3-O-Acetyl Impurity

Ezetimibe's therapeutic action is intrinsically linked to its specific chemical structure, which includes two critical hydroxyl groups. The secondary hydroxyl group at the 3-position of the azetidin-2-one ring is particularly important for its biological activity. Acetylation of this hydroxyl group to form this compound represents a significant modification that can alter the molecule's pharmacological profile. Therefore, controlling the presence of this impurity is a key aspect of Ezetimibe's manufacturing process.

Unraveling the Formation Mechanism of this compound

The formation of this compound is not a typical degradation pathway but rather a process-related impurity that can arise from specific synthetic routes employed in the manufacturing of Ezetimibe. The primary mechanism involves the esterification of the 3-hydroxyl group of Ezetimibe or a protected precursor.

The Role of Protecting Groups in Ezetimibe Synthesis

Many synthetic strategies for Ezetimibe utilize protecting groups for the hydroxyl functionalities to prevent unwanted side reactions during the construction of the molecule's core structure. Acetyl groups are commonly employed as protecting groups for hydroxyls in organic synthesis due to their relative stability and the availability of mild deprotection methods.

A plausible scenario for the formation of this compound involves a synthetic route where the 3-hydroxyl group is protected as an acetate ester. In a patent for an Ezetimibe synthesis process, the use of an acetyl group as a hydroxyl protecting group is explicitly mentioned[1].

Incomplete Deprotection: A Primary Pathway

The most probable cause for the presence of this compound in the final API is the incomplete removal of the acetyl protecting group during the deprotection step. The final stages of Ezetimibe synthesis often involve a hydrolysis reaction to cleave these protecting groups and liberate the free hydroxyls[2][3].

Reaction Conditions Influencing Incomplete Deprotection:

-

Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature during the hydrolysis step can lead to incomplete conversion, leaving a residual amount of the acetylated intermediate.

-

pH of the Reaction Medium: The efficiency of ester hydrolysis is highly dependent on the pH. While both acidic and basic conditions can promote hydrolysis, inadequate control of the pH can result in a sluggish or incomplete reaction.

-

Steric Hindrance: The steric environment around the 3-hydroxyl group on the azetidinone ring might influence the rate of hydrolysis.

Acetylation by Residual Reagents or Byproducts

Another potential pathway for the formation of this compound is the unintended acetylation of the hydroxyl group by residual acetylating agents or byproducts from earlier synthetic steps.

In the synthesis of an Ezetimibe analogue, a hydroxyl group was intentionally acetylated using acetic anhydride in the presence of pyridine[4][5]. If a similar reagent is used in a particular Ezetimibe synthesis route, any unreacted acetic anhydride or related acetylating species carried over to subsequent steps could react with the unprotected 3-hydroxyl group of Ezetimibe.

Furthermore, if acetic acid is used as a solvent or a reagent in the process, under certain activating conditions, it could potentially lead to the formation of the acetylated impurity, although this is a less likely scenario compared to the presence of a dedicated acetylating agent or incomplete deprotection.

Visualizing the Formation Pathway

The following diagram illustrates the plausible formation mechanism of this compound through the incomplete deprotection of an acetylated intermediate.

Sources

- 1. EP2876102A1 - Process for synthesis of ezetimibe and intermediates used in said process - Google Patents [patents.google.com]

- 2. Ezetimibe synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 3-O-Acetyl Ezetimibe

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-O-Acetyl Ezetimibe, a key derivative of the cholesterol absorption inhibitor, Ezetimibe. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation and characterization of this compound.

Introduction: The Significance of Ezetimibe and its Acetylated Analogue

Ezetimibe is a potent lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols[1]. Its mechanism of action targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine. The chemical structure of Ezetimibe, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, features a crucial secondary alcohol at the 3-position of the propyl side chain.

This compound, with the chemical name (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-1-(4-fluorophenyl)-2-azetidinone, is an important reference compound in the synthesis and analysis of Ezetimibe and its metabolites. The acetylation of the hydroxyl group serves as a common synthetic strategy for protection or modification, and understanding its spectroscopic signature is paramount for process monitoring and quality control.

This guide will first establish a baseline by detailing the spectroscopic profile of the parent compound, Ezetimibe, and then provide a detailed analysis of the expected spectral changes upon acetylation to form this compound.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of Ezetimibe and this compound are presented below. The key difference is the conversion of the secondary alcohol in Ezetimibe to an ester in its acetylated form.

Figure 1: Chemical structures of Ezetimibe and this compound.

Section 1: Spectroscopic Profile of Ezetimibe

A thorough analysis of the parent compound, Ezetimibe, provides the necessary foundation for understanding its acetylated derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ezetimibe

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve approximately 10 mg of Ezetimibe in 0.6 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) to aid in assignments.

The proton NMR spectrum of Ezetimibe exhibits characteristic signals corresponding to its distinct structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Phenolic -OH |

| ~7.3-6.7 | m | 12H | Aromatic protons |

| ~5.3 | d | 1H | Azetidinone ring proton (CH-N) |

| ~4.8 | d | 1H | Azetidinone ring proton (CH-C=O) |

| ~4.5 | m | 1H | CH-OH |

| ~3.1 | m | 1H | Azetidinone ring proton (CH-CH2) |

| ~1.8 | m | 4H | Propyl side chain -CH2-CH2- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (β-lactam) |

| ~162-115 | Aromatic carbons |

| ~71 | CH-OH |

| ~60 | Azetidinone ring carbons |

| ~37 | Propyl side chain carbons |

| ~25 | Propyl side chain carbons |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS) of Ezetimibe

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of Ezetimibe in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

-

Molecular Weight: 409.43 g/mol

-

Molecular Formula: C₂₄H₂₁F₂NO₃

-

Expected [M+H]⁺: m/z 410.15

-

Expected [M-H]⁻: m/z 408.14

-

Key Fragmentation: The fragmentation of Ezetimibe often involves cleavage of the azetidinone ring and the propyl side chain[2].

Infrared (IR) Spectroscopy of Ezetimibe

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretching (alcohol and phenol) |

| ~1725 | C=O stretching (β-lactam) |

| ~1600, 1510 | C=C stretching (aromatic) |

| ~1220 | C-F stretching |

Section 2: Spectroscopic Analysis of this compound

The addition of an acetyl group to the 3-hydroxyl position of the propyl side chain induces predictable changes in the spectroscopic data. The molecular formula of this compound is C₂₆H₂₃F₂NO₄, and its molecular weight is 451.46 g/mol [3][4][5].

Predicted ¹H NMR Spectral Changes

The most significant changes in the ¹H NMR spectrum are expected for the protons near the site of acetylation.

Figure 3: Predicted key fragmentation pathways for this compound in positive ion MS.

Predicted Infrared (IR) Spectral Changes

The IR spectrum will clearly indicate the conversion of the alcohol to an ester.

-

Appearance of a New C=O Stretch: A strong absorption band will appear around 1735 cm⁻¹, characteristic of the ester carbonyl stretch. This will be in addition to the existing β-lactam carbonyl stretch.

-

Disappearance of the O-H Stretch: The broad O-H stretching band between 3400-3200 cm⁻¹ for the secondary alcohol will disappear. The phenolic O-H stretch will remain.

-

Appearance of a C-O Stretch: A new C-O stretching band for the ester will appear in the region of 1250-1000 cm⁻¹.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of how functional group transformations are reflected in NMR, MS, and IR data. By establishing a detailed spectroscopic profile of the parent compound, Ezetimibe, the characteristic changes upon acetylation can be confidently predicted and identified. This guide provides the foundational knowledge and expected data for researchers and scientists working with Ezetimibe and its derivatives, facilitating accurate structural confirmation and quality assessment in drug development and manufacturing. The synthesis and characterization of process-related impurities and derivatives are crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient.[6][7]

References

- Rajput, S. J., & Patel, B. K. (2007). Simultaneous spectroscopic estimation of ezetimibe and simvastatin in tablet dosage forms. Indian Journal of Pharmaceutical Sciences, 69(1), 105.

- Dhainje, R., Kande, T., Dhanle, V., Damle, P., Sayyad, N., Shelar, B., Ghule, K., & Neherkar, N. (2022). Ezetimibe: An Overeview of Analytical Methods for the Drug Substance. International Journal of Trend in Scientific Research and Development, 6(7), 224-229.

-

ResearchGate. (n.d.). Simultaneous spectroscopic estimation of ezetimibe and simvastatin in tablet dosage forms. Retrieved from [Link]

- El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2011).

-

ResearchGate. (n.d.). Absorption spectra of Ezetimibe. Retrieved from [Link]

-

New Drug Approvals. (2015, October 8). Ezetimibe NMR. Retrieved from [Link]

- Özdemir, A., & Ertürk, S. (2014). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 98, 265-272.

-

GLP Pharma Standards. (n.d.). Ezetimibe 3-O-Acetyl Impurity. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]

- Alcázar, J., de la Torre, M. C., & Sierra, M. A. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3105.

-

ResearchGate. (n.d.). Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR. Retrieved from [Link]

- Guntupalli, S., Ray, U. K., Murali, N., Gupta, P. B., Kumar, V. J., Satheesh, D., & Islam, A. (2014). Identification, isolation and characterization of process related impurities in ezetimibe. Journal of Pharmaceutical and Biomedical Analysis, 88, 385-390.

-

Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ezetimibe-Impurities. Retrieved from [Link]

-

PubChem. (n.d.). Ezetimibe. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, March 6). R-Enantiomer in Ezetimibe. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isolation and Characterization of R-Enantiomer in Ezetimibe. Retrieved from [Link]

- Raval, S. T., Patel, J. K., & Patel, C. N. (2018). Development and validation of analytical methods for simultaneous estimation of ezetimibe and fluvastatin in their combined dosage form. Journal of Global Trends in Pharmaceutical Sciences, 9(2), 5331-5358.

-

ResearchGate. (n.d.). 13C NMR chemical shifts for intermediates of ezetimibe and desfluoro.... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

Sources

- 1. This compound [sincopharmachem.com]

- 2. usbio.net [usbio.net]

- 3. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification, isolation and characterization of process related impurities in ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability and degradation profile of 3-O-Acetyl Ezetimibe

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-O-Acetyl Ezetimibe

Abstract

This technical guide provides a comprehensive analysis of the , a critical related substance of the cholesterol-lowering agent Ezetimibe. Grounded in the principles of pharmaceutical stability testing outlined by the International Council for Harmonisation (ICH), this document elucidates the intrinsic stability of the molecule, its primary degradation pathways under thermal and other stress conditions, and the analytical methodologies required for its assessment. We delve into the causal mechanisms of degradation, focusing on the lability of the acetyl ester and β-lactam functionalities. This guide presents detailed experimental protocols, data interpretation frameworks, and visual schematics to equip researchers and drug development professionals with the necessary knowledge to ensure the quality, safety, and efficacy of drug substances and products related to Ezetimibe.

Introduction: The Imperative for Stability Profiling

Ezetimibe is a potent inhibitor of intestinal cholesterol absorption, acting on the Niemann-Pick C1-Like 1 (NPC1L1) protein transporter.[1][2] Its synthesis and storage can lead to the formation of various related substances and impurities, which must be rigorously controlled to ensure patient safety and therapeutic efficacy.[1][3] Among these is this compound, an acetylated derivative often monitored as a process impurity or potential degradant.

The chemical stability of an active pharmaceutical ingredient (API) and its related substances is a cornerstone of drug development. Stability studies provide critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation, or stress testing, is an integral part of this process. By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods (SIAMs).[6][7] This guide focuses specifically on this compound, providing a detailed framework for understanding its behavior under thermal stress.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is fundamental to predicting its stability. The key physicochemical details for this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone | [8] |

| CAS Number | 1044664-24-5 | [8][9][10][11] |

| Molecular Formula | C₂₆H₂₃F₂NO₄ | [8][11] |

| Molecular Weight | 451.46 g/mol | [11] |

The structure of this compound contains two primary loci susceptible to chemical degradation:

-

The 3-O-Acetyl Group: This ester linkage is prone to hydrolysis under acidic, basic, or neutral (with heat) conditions, yielding Ezetimibe as the primary product.

-

The β-Lactam Ring: This four-membered cyclic amide is strained and susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions, leading to ring-opening and the formation of amino acid derivatives.

Regulatory Context: The ICH Q1A(R2) Framework

Stability testing is not arbitrary; it is governed by a harmonized set of international guidelines. The ICH Guideline Q1A(R2), "Stability Testing of New Drug Substances and Products," provides the definitive framework for designing stability studies.[4][12][13]

The core objectives of stress testing as mandated by ICH are:

-

Pathway Identification: To determine the likely degradation products, which aids in establishing the intrinsic stability of the molecule.

-

Method Development: To develop and demonstrate the specificity of a stability-indicating analytical method.

-

Formulation Insight: To understand the degradation mechanisms to help in developing a stable formulation.

This guide's protocols and interpretations are aligned with these regulatory expectations.

Degradation Pathways and Forced Degradation Analysis

Forced degradation studies on Ezetimibe provide a valuable baseline for predicting the behavior of its 3-O-acetyl derivative. While Ezetimibe is reported to be relatively stable under thermal and oxidative stress, it shows significant degradation under hydrolytic conditions.[6][7]

Thermal Degradation (Dry Heat)

Studies on the parent compound, Ezetimibe, have shown varied results depending on the severity of the conditions. While some studies report it as stable to thermal stress[6][7], others have induced degradation at elevated temperatures (e.g., 8.25% degradation at 70°C for 48 hours; 16.6% at 105°C for 6 hours).[14][15]

For this compound, the primary anticipated degradation pathway under dry heat is the thermolytic cleavage or hydrolysis (if trace moisture is present) of the acetyl ester bond.

Primary Thermal Degradation Pathway: The most probable degradation route is the deacetylation to form the parent drug, Ezetimibe.

Hydrolytic Degradation (Aqueous Solutions)

Hydrolysis is the most significant degradation pathway for both Ezetimibe and its acetylated derivative. The presence of the ester group in this compound adds a highly susceptible site for hydrolysis.

-

Alkaline Conditions (Base-Catalyzed Hydrolysis): Ezetimibe is particularly labile in alkaline conditions.[6] For this compound, rapid saponification (hydrolysis) of the ester linkage is expected, yielding the Ezetimibe anion. Under harsher basic conditions, the β-lactam ring will also undergo cleavage.

-

Acidic Conditions (Acid-Catalyzed Hydrolysis): Ezetimibe shows degradation under acidic conditions.[7][14] this compound is expected to hydrolyze at the ester linkage to form Ezetimibe, which may then undergo further degradation, including potential cleavage of the β-lactam ring.

Summary of Stress Conditions & Expected Outcomes

The table below summarizes typical stress conditions applied during forced degradation studies, based on ICH guidelines and published data for Ezetimibe.[6][7][14][15][16]

| Stress Condition | Typical Protocol | Expected Primary Degradation of this compound |

| Thermal (Dry Heat) | Solid drug substance at 70-105°C for 24-48 hours. | Deacetylation to form Ezetimibe. |

| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C for 2-24 hours. | Rapid hydrolysis of the acetyl group to Ezetimibe; potential for β-lactam ring opening. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C for 2-18 hours. | Very rapid hydrolysis of the acetyl group; high potential for β-lactam ring opening. |

| Oxidative | 3-30% H₂O₂ at room temperature for 4-24 hours. | Expected to be relatively stable, similar to Ezetimibe. |

| Photolytic | Solid drug exposed to UV (254 nm) and visible light for an extended period (e.g., 48 hours). | Potential for minor degradation, similar to Ezetimibe. |

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is essential for accurately quantifying the decrease of this compound and the increase of its degradation products.

Core Technique: Reverse-Phase HPLC/UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for stability testing.[1][6][7]

-

Stationary Phase: C8 or C18 columns are most commonly used for Ezetimibe and its impurities, providing effective separation based on hydrophobicity.[1][17]

-

Mobile Phase: A gradient elution mode is typically employed, using a mixture of an aqueous acidic buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile.[1][6]

-

Detection: UV detection is standard, with a wavelength around 230-250 nm being suitable for Ezetimibe and its related structures.[6][7]

-

Structure Identification: For novel or unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for structural elucidation.[7]

Experimental Protocol: Stability-Indicating HPLC Method

This section provides a representative step-by-step protocol for a forced degradation study.

Objective: To assess the stability of this compound under thermal stress and confirm the analytical method's stability-indicating capability.

Materials:

-

This compound reference standard

-

Ezetimibe reference standard

-

HPLC-grade acetonitrile and water

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Class A volumetric flasks and pipettes

-

Calibrated HPLC system with UV detector

-

Calibrated oven

Procedure:

-

Preparation of Solutions:

-

Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Stock Solution: Accurately weigh and dissolve this compound in diluent to prepare a stock solution of ~1 mg/mL.

-

Working Solution (Unstressed Control): Dilute the stock solution with diluent to a final concentration of ~50 µg/mL.

-

-

Application of Thermal Stress:

-

Accurately weigh ~5 mg of solid this compound into a clean, dry glass vial.

-

Place the vial in a calibrated oven set to 105°C for 24 hours.

-

After the specified time, remove the vial and allow it to cool to room temperature.

-

Dissolve the stressed sample in diluent to achieve a theoretical concentration of ~50 µg/mL (assuming no loss of mass).

-

-

Chromatographic Analysis:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 232 nm.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 40% B

-

18.1-25 min: 40% B (equilibration)

-

-

-

Data Evaluation:

-

Inject the unstressed control solution and the stressed sample solution.

-

Identify the peak for this compound in the control chromatogram.

-

In the stressed sample chromatogram, identify the parent peak and any new peaks (degradation products). A peak co-eluting with an Ezetimibe reference standard should be confirmed.

-

Calculate the percentage degradation using the peak areas: % Degradation = [(Area_Initial - Area_Stressed) / Area_Initial] * 100

-

Perform a peak purity analysis (using a PDA detector) on the this compound peak in the stressed sample to ensure it is not co-eluting with any degradants. This is crucial for validating the method as stability-indicating.

-

Analytical Workflow Visualization

The logical flow from sample preparation to data analysis is critical for reproducible results.

Conclusion and Recommendations

The stability profile of this compound is primarily dictated by the hydrolytic lability of its acetyl ester group. While the core Ezetimibe structure is relatively stable under dry heat conditions, the acetyl derivative is expected to readily convert to Ezetimibe under thermal, acidic, or basic stress. The most significant degradation pathway is deacetylation, followed by the potential for β-lactam ring cleavage under more aggressive hydrolytic conditions.

For drug development professionals, this necessitates:

-

Rigorous Control: Manufacturing processes should be designed to minimize the formation of this impurity.

-

Appropriate Storage: Storage conditions for any substance containing this compound should be carefully controlled to minimize exposure to heat and humidity.

-

Validated Analytics: A fully validated, stability-indicating HPLC or UPLC method is non-negotiable for the routine quality control and stability assessment of Ezetimibe drug substance and product, ensuring the method can separate this compound from Ezetimibe and all other known degradants and impurities.

By understanding these degradation pathways and employing robust analytical strategies, the safety and quality of Ezetimibe-related pharmaceuticals can be confidently assured.

References

- Ren, Y., Duan, Y., Li, R., Deng, Y., Hai, L., & Wu, Y. (n.d.). First synthesis and characterization of key stereoisomers related to Ezetimibe. West China School of Pharmacy, Sichuan University.

- FDA. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy.

- de Albuquerque, L. P., et al. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. PubMed.

- Sistla, R., et al. (2006). Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay. PubMed.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.

- Di, J., et al. (n.d.). LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. Taylor & Francis Online.

- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Unknown Author. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- de Albuquerque, L. P., et al. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. ResearchGate.

- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.

- de Albuquerque, L. P., et al. (2020). Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices. ResearchGate.

- Unknown Author. (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica.

- Unknown Author. (2021). Characterization of Novel Stress Degradation Products of Bempedoic Acid and Ezetimibe using UPLC-MS/MS. Longdom Publishing.

- Unknown Author. (n.d.). Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations. NIH.

- GLP Pharma Standards. (n.d.). Ezetimibe 3-O-Acetyl Impurity | CAS No- 1044664-24-5.

- Simson Pharma Limited. (n.d.). Ezetimibe 3-O-Acetyl Impurity | CAS No- 190448-46-5.

- Pharmaffiliates. (n.d.). CAS No : 1044664-24-5 | Product Name : Ezetimibe 3-O-Acetyl Impurity.

- United States Biological. (n.d.). This compound - Data Sheet.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1044664-24-5. SCBT.

- Sen, D. J., et al. (2011). Chemistry of four membered heterocylic ezetimibe as lipid lowering agent. International Journal of Drug Development & Research.

- Phan, B., et al. (2009). Ezetimibe therapy: mechanism of action and clinical update. PMC - NIH.

Sources

- 1. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 4. ikev.org [ikev.org]

- 5. youtube.com [youtube.com]

- 6. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. usbio.net [usbio.net]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scbt.com [scbt.com]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. longdom.org [longdom.org]

- 16. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 3-O-Acetyl Ezetimibe

This guide provides a comprehensive technical overview of the solubility of this compound, a critical parameter for its development as a potential therapeutic agent. Given that this compound is an acetylated derivative of Ezetimibe, this document synthesizes the extensive knowledge of the parent compound to establish a predictive framework and a detailed experimental strategy for characterizing the solubility of its acetylated form. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties that govern the behavior of this compound in various solvent systems.

Solubility is a fundamental physicochemical property that profoundly influences a drug's journey from a chemical entity to a therapeutic product.[1][2][3][4] For orally administered drugs, adequate aqueous solubility is a prerequisite for dissolution in the gastrointestinal tract, which in turn is essential for absorption and bioavailability.[4] Poorly soluble compounds often exhibit low and variable bioavailability, posing significant challenges to formulation development.[2][4] Beyond bioavailability, solubility data is crucial for various stages of drug development, including:

-

Formulation: Guiding the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).[1][3]

-

Purification: Informing the choice of solvents for crystallization and other purification techniques.

-

Toxicology: Ensuring accurate dose administration in preclinical studies.[5]

-

Analytical Method Development: Preparing stock solutions and standards for quantification.

This compound is an acetylated derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. The addition of an acetyl group to the 3-hydroxyl position of Ezetimibe is expected to increase its lipophilicity and, consequently, alter its solubility profile. While direct, comprehensive solubility data for this compound is not extensively available in the public domain, this guide will leverage the known properties of Ezetimibe to outline a robust strategy for its determination.

Physicochemical Profile: Ezetimibe as a Reference

Understanding the physicochemical properties of the parent compound, Ezetimibe, provides a strong foundation for predicting the behavior of this compound.

| Property | Value for Ezetimibe | Expected Impact of Acetylation on this compound |

| Molecular Weight | 409.4 g/mol [6] | Increased to ~451.4 g/mol |

| Melting Point | ~163°C[6][7] | Likely altered |

| logP (Lipophilicity) | 4.5[6] | Increased |

| pKa (Strongest Acidic) | 9.48[6] | The phenolic hydroxyl group remains, so a similar acidic pKa is expected. |

| Aqueous Solubility | Practically insoluble (~0.008 mg/mL at 25°C)[7][8] | Expected to be even lower |

| Organic Solvent Solubility | Freely to very soluble in ethanol, methanol, and acetone[7] | Likely to have enhanced solubility in non-polar organic solvents and potentially reduced solubility in polar protic solvents. |

The acetylation of the hydroxyl group in Ezetimibe will increase the molecule's overall size and lipophilicity (as indicated by an expected higher logP value). This modification is anticipated to decrease its already low aqueous solubility while potentially enhancing its solubility in less polar organic solvents.

Solubility Profile of Ezetimibe: A Comparative Baseline

The solubility of Ezetimibe has been documented in various solvents and aqueous media. This information serves as a valuable reference point for selecting an appropriate range of solvents for testing this compound.

Table 1: Reported Solubility of Ezetimibe

| Solvent/Medium | Solubility | Reference |

| Aqueous Media | ||

| Water | Practically insoluble; ~0.008 mg/mL at 25°C | [7][8] |

| 0.1M HCl (pH ~1.2) | 0.0008 mg/mL | [9] |

| Acetate Buffer (pH 4.5) | Low, pH-dependent | [10] |

| Phosphate Buffer (pH 6.8) | Low, pH-dependent | [10] |

| Phosphate Buffer (pH 7.4) | Low, pH-dependent | [10] |

| Organic Solvents | ||

| Ethanol | Freely to very soluble; ~20 mg/mL | [7][11] |

| Methanol | Freely to very soluble | [7] |

| Acetone | Freely to very soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [11] |

| Dimethyl Formamide (DMF) | ~20 mg/mL | [11] |

Ezetimibe exhibits pH-dependent solubility in aqueous buffers.[10] As a weakly acidic compound due to its phenolic hydroxyl group, its solubility is expected to increase at higher pH values.

A Strategic Approach to Determining the Solubility of this compound

The following sections outline a comprehensive experimental plan for the systematic determination of the solubility of this compound.

Rationale for Solvent Selection

A diverse panel of solvents should be selected to establish a comprehensive solubility profile. The choice of solvents should be guided by their polarity, hydrogen bonding capabilities, and relevance to pharmaceutical processing.

Proposed Solvent Panel:

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

-

Non-Polar Solvents: Dichloromethane (DCM)[12], Toluene, Heptane

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid)

This selection will provide a broad understanding of the compound's solubility across a spectrum of solvent properties, which is invaluable for downstream applications.

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC method detailed below.

Caption: Experimental workflow for equilibrium solubility determination.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of this compound, distinguishing it from the parent drug and any potential degradants. The methods developed for Ezetimibe can be adapted for this purpose.[13]

Proposed HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an acidic buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at 233 nm[11]

-

Quantification: An external standard calibration curve should be prepared using pure this compound.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Data Interpretation and Implications for Drug Development